3-Aminobenzenesulfonamide

Carbonic Anhydrase Inhibition Isoform Selectivity Medicinal Chemistry

3-Aminobenzenesulfonamide (CAS 98-18-0), also known as metanilamide or m-aminobenzenesulfonamide, is a primary aromatic sulfonamide with the molecular formula C6H8N2O2S and a molecular weight of 172.20 g/mol. This compound belongs to the benzenesulfonamide class, characterized by a sulfonamide group (-SO2NH2) and a primary amino group (-NH2) attached to the benzene ring at the meta position relative to each other.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS No. 98-18-0
Cat. No. B1265440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobenzenesulfonamide
CAS98-18-0
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)N)N
InChIInChI=1S/C6H8N2O2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)
InChIKeyJPVKCHIPRSQDKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminobenzenesulfonamide (CAS 98-18-0) for Procurement in Carbonic Anhydrase Inhibition and Antibacterial Research


3-Aminobenzenesulfonamide (CAS 98-18-0), also known as metanilamide or m-aminobenzenesulfonamide, is a primary aromatic sulfonamide with the molecular formula C6H8N2O2S and a molecular weight of 172.20 g/mol [1]. This compound belongs to the benzenesulfonamide class, characterized by a sulfonamide group (-SO2NH2) and a primary amino group (-NH2) attached to the benzene ring at the meta position relative to each other . It functions primarily as an inhibitor of carbonic anhydrase (CA) enzymes and exhibits a distinct biological profile compared to its regioisomers, 4-aminobenzenesulfonamide (sulfanilamide) and 2-aminobenzenesulfonamide (orthanilamide) [2].

Why 3-Aminobenzenesulfonamide (CAS 98-18-0) Cannot Be Interchanged with 4-Amino or 2-Amino Regioisomers


Despite sharing the same molecular formula, the position of the amino group on the benzene ring of aminobenzenesulfonamides dictates a fundamentally different spatial geometry and electronic distribution, which directly impacts binding affinity to carbonic anhydrase (CA) isoforms and antibacterial spectrum . For instance, the meta-amino substitution in 3-aminobenzenesulfonamide confers a unique orientation within the CA active site, favoring interaction with the P1 hydrophobic pocket and resulting in a distinct isoform inhibition profile that is not replicated by para- or ortho-substituted analogs [1]. Consequently, generic substitution with 4-aminobenzenesulfonamide (sulfanilamide) or 2-aminobenzenesulfonamide (orthanilamide) will yield significantly different biological outcomes, as quantified in the evidence below.

Quantitative Differentiation of 3-Aminobenzenesulfonamide (CAS 98-18-0) from Analogs: A Comparative Evidence Guide


Comparative Carbonic Anhydrase II (CA II) Inhibition: 3-Amino vs. 2-Amino vs. 4-Amino Benzenesulfonamide

Against the physiologically relevant human carbonic anhydrase II (hCA II) isoform, 3-aminobenzenesulfonamide (metanilamide) exhibits an inhibition constant (Ki) of 240-295 nM [1]. This potency is 2.8-fold greater than that of 2-aminobenzenesulfonamide (orthanilamide), which has a reported Ki of 675 nM against a related CA isoform [2]. While a direct head-to-head Ki for 4-aminobenzenesulfonamide (sulfanilamide) against human CA II under identical conditions was not identified in this search, its Ki against a delta-class CA is 181 nM [3], indicating a different isoform selectivity profile.

Carbonic Anhydrase Inhibition Isoform Selectivity Medicinal Chemistry

Differentiated Antibacterial Spectrum: Gram-Negative vs. Gram-Positive Activity of 3-Aminobenzenesulfonamide

3-Aminobenzenesulfonamide demonstrates a unique antibacterial profile, exhibiting inhibitory effects specifically against Gram-negative bacteria while being inactive against Gram-positive bacteria . This spectrum contrasts with the classic sulfonamide 4-aminobenzenesulfonamide (sulfanilamide), which is broadly active against both Gram-positive and Gram-negative organisms via competitive inhibition of dihydropteroate synthetase . While quantitative MIC data for the parent 3-amino compound itself was not located, its derivatives have shown anti-candidal activity with MIC values ranging from 16-64 µg/mL [1], providing a basis for further development.

Antibacterial Gram-Negative Antimicrobial Spectrum of Activity

Regioisomer-Dependent Selectivity for Tumor-Associated Carbonic Anhydrase IX (CA IX)

Derivatization of 3-aminobenzenesulfonamide yields compounds with high selectivity for the tumor-associated carbonic anhydrase isoform IX (CA IX). Novel 1-aroyl/acyl-3-(3-aminosulfonylphenyl)thioureas derived from 3-aminobenzenesulfonamide inhibit hCA IX with Ki values in the range of 21.5-44.0 nM, achieving selectivity ratios over the off-target cytosolic isoform hCA II ranging from 3.35 to 37.3 [1]. In contrast, the parent 2-aminobenzenesulfonamide exhibits a Ki of 450 nM against CA IX with less pronounced selectivity [2]. This demonstrates that the meta-amino substitution is a critical structural determinant for achieving potent and selective CA IX inhibition.

Carbonic Anhydrase IX Tumor Hypoxia Isoform Selectivity Cancer Research

Aqueous Solubility Comparison: 3-Aminobenzenesulfonamide vs. Sulfanilamide

The aqueous solubility of 3-aminobenzenesulfonamide is reported as 8 g/L at 25 °C [1], whereas 4-aminobenzenesulfonamide (sulfanilamide) exhibits a significantly higher solubility of approximately 75 g/L at room temperature [2]. This nearly 10-fold difference in water solubility is a critical consideration for researchers preparing stock solutions or developing in vitro assays.

Solubility Formulation Physicochemical Properties Procurement

Optimal Research and Industrial Application Scenarios for 3-Aminobenzenesulfonamide (CAS 98-18-0)


Development of Selective Carbonic Anhydrase IX (CA IX) Inhibitors for Cancer Research

Based on the demonstrated ability of 3-aminobenzenesulfonamide derivatives to inhibit hCA IX with Ki values as low as 21.5 nM and selectivity ratios over hCA II up to 37.3 [1], this compound is an optimal starting material for medicinal chemistry programs targeting tumor-associated CA isoforms. Researchers should procure high-purity 3-aminobenzenesulfonamide for the synthesis of acylthiourea or pyridinium derivatives , which can then be evaluated in cellular models of hypoxia and tumor acidification.

Investigating Gram-Negative Selective Antibacterial Mechanisms

Given the unique Gram-negative selectivity of 3-aminobenzenesulfonamide [1], it serves as a valuable tool compound for dissecting the differential mechanisms of sulfonamide action in Gram-negative versus Gram-positive bacteria. This compound is particularly suitable for studies aimed at developing narrow-spectrum antimicrobials or for use as a negative control in assays focusing on Gram-positive activity. Researchers should consider solubility limitations and use appropriate co-solvents for in vitro assays .

Synthesis of Sulfonamide-Based Chemical Libraries for Biological Screening

3-Aminobenzenesulfonamide is a versatile intermediate for constructing diverse sulfonamide libraries [1]. Its primary amine can be readily functionalized via nucleophilic substitution, acylation, or coupling reactions to generate a wide array of derivatives with potential biological activity. The distinct meta-substitution pattern ensures that resulting libraries will explore a unique region of chemical space compared to those built from 4- or 2-aminobenzenesulfonamide scaffolds. Procurement of bulk quantities is advisable for high-throughput synthesis campaigns.

Biochemical Assays for Carbonic Anhydrase Isoform Profiling

With a well-characterized Ki of 240-295 nM against human CA II [1], 3-aminobenzenesulfonamide is a suitable reference inhibitor for establishing baseline activity and validating assay conditions in carbonic anhydrase inhibition studies. Its distinct isoform selectivity profile compared to standard inhibitors like acetazolamide makes it a useful control for profiling new chemical entities across the CA family. Laboratories should note the required preincubation time of 15 minutes for optimal inhibition in CO2 hydration assays [1].

Quote Request

Request a Quote for 3-Aminobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.